1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.713 . This compound is known for its unique structure, which includes a benzimidazole core substituted with a chloro group and a thietanyl moiety, further oxidized to form an S,S-dioxide.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and thietanyl groups. The final step involves the oxidation of the thietanyl sulfur to form the S,S-dioxide. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for yield and purity.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The thietanyl sulfur can be further oxidized under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, while the chloro and thietanyl groups can modulate its activity. The S,S-dioxide moiety may enhance its binding affinity and specificity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-chloro-1-(3-thietanyl): Lacks the S,S-dioxide moiety.
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S-oxide: Contains only one oxygen atom on the thietanyl sulfur.
This compound: Unique due to its S,S-dioxide moiety, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
159326-43-9 |
---|---|
Molekularformel |
C10H9ClN2O2S |
Molekulargewicht |
256.71 g/mol |
IUPAC-Name |
3-(2-chlorobenzimidazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C10H9ClN2O2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-16(14,15)6-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
ZYXJYPRAZGLUNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)N2C3=CC=CC=C3N=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.